1-(2H-1,2,3-Triazol-2-YL)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,2,3-Triazol-2-YL)propan-2-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their significant role in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is highly valued due to its stability and ability to participate in diverse chemical reactions, making it a versatile building block in organic synthesis .
Preparation Methods
The synthesis of 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine typically involves “click” chemistry, a term coined for a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of substituted phenyl azides with alkynes in the presence of copper sulfate pentahydrate and sodium ascorbate in a DMF/water mixture . This reaction proceeds at room temperature and yields the desired triazole derivatives in good yields .
Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. The use of aqueous media and mild reaction conditions are particularly favored in industrial settings to minimize hazardous waste and energy consumption .
Chemical Reactions Analysis
1-(2H-1,2,3-Triazol-2-YL)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, converting the triazole derivatives into amines or other reduced forms.
Common reagents used in these reactions include copper catalysts for click chemistry, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used, but typically include various substituted triazoles and their derivatives .
Scientific Research Applications
1-(2H-1,2,3-Triazol-2-YL)propan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, triazole derivatives have been shown to inhibit carbonic anhydrase-II by binding to its active site, thereby blocking its enzymatic activity . This interaction is facilitated by the triazole ring’s ability to form hydrogen bonds and engage in hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
1-(2H-1,2,3-Triazol-2-YL)propan-2-amine can be compared with other triazole derivatives such as 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol and fluconazole . While all these compounds share the triazole ring, their unique substituents and structural variations confer different biological activities and chemical properties. For example, fluconazole is a well-known antifungal agent, whereas this compound is more versatile in its applications across various fields .
Similar Compounds
- 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol
- Fluconazole
- 1,2,3-Triazole analogs
Properties
Molecular Formula |
C5H10N4 |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-(triazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C5H10N4/c1-5(6)4-9-7-2-3-8-9/h2-3,5H,4,6H2,1H3 |
InChI Key |
XRQBEJMDNBSWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1N=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.